3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is a fluorinated pyridine derivative notable for its unique chemical structure and properties. This compound is classified under the category of trifluoromethylpyridines, which are recognized for their significance in various scientific fields, including medicinal chemistry and agrochemical development. The presence of fluorine atoms in these compounds often enhances their biological activity and stability, making them valuable in pharmaceutical applications .
The synthesis of 3-fluoro-5-(trifluoromethoxy)pyridin-4-amine can be achieved through several methods, primarily focusing on the introduction of fluorine and trifluoromethoxy groups into the pyridine ring. One common synthetic route involves:
The molecular structure of 3-fluoro-5-(trifluoromethoxy)pyridin-4-amine features a pyridine ring substituted with a fluorine atom at the third position and a trifluoromethoxy group at the fifth position. The presence of these substituents contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.102 g/mol |
| Exact Mass | 196.026 g/mol |
| Polar Surface Area | 48.14 Ų |
| LogP | 2.2827 |
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-fluoro-5-(trifluoromethoxy)pyridin-4-amine often involves:
The physical properties of 3-fluoro-5-(trifluoromethoxy)pyridin-4-amine are critical for its application:
Additional properties such as boiling point, melting point, and density are not well-documented but are essential for practical applications.
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine has several applications:
The therapeutic integration of fluorine began with the serendipitous discovery of fludrocortisone (1953), where a single fluorine atom enhanced glucocorticoid potency 10-fold compared to cortisol [4]. This breakthrough ignited systematic exploration of fluorine substituents, though early synthetic methods relied on hazardous reagents like elemental fluorine or hydrogen fluoride. The trifluoromethoxy (-OCF₃) group emerged later, with its debut in agrochemicals such as the insect growth regulator Triflumuron (1970s) and the herbicide Flucarbazone-sodium [1]. The -OCF₃ group's distinct properties—high lipophilicity (πR = 1.04), strong electron-withdrawing capacity (σm = 0.45), and metabolic resistance—enabled unprecedented bioactivity refinements. By the 2000s, advances in fluorination reagents like N-fluoropyridinium salts enabled safer, more selective installations of both -F and -OCF₃ motifs [10].
Table 1: Key Milestones in Fluorinated Drug Development
| Year | Compound | Therapeutic Area | Significance | |
|---|---|---|---|---|
| 1953 | Fludrocortisone | Endocrinology | First fluorinated steroid; 10× potency increase | |
| 1963 | Fluorouracil | Oncology | Fluorine-enabled inhibition of thymidylate synthase | |
| 1987 | Fluoxetine | Psychiatry | -CF₃ group blocks metabolic deamination | |
| 2001 | Leflunomide | Autoimmune disorders | Trifluoromethylpyridine core for kinase inhibition | |
| 2020 | Ubrogepant | Migraine | -CH₂CF₃ group optimizes CGRP receptor binding | [8] |
The proliferation of -OCF₃-containing pharmaceuticals accelerated post-2010, with FDA approvals including ubrogepant (CGRP antagonist, 2019) and alpelisib (PI3K inhibitor, 2019). Alpelisib exemplifies rational -CF₃ deployment: its trifluoromethylpyridine moiety enhances lipophilic efficiency while reducing off-target reactivity [8]. Database analyses reveal a 140% increase in -OCF₃-containing drug candidates (2004–2007), underscoring its dominance in lead optimization [1].
Fluorine and -OCF₃ substituents exert multifaceted effects on drug-like properties through three primary mechanisms:
Lipophilicity and Membrane Permeability: A single aromatic -F atom increases log P by ~0.25 units, while -OCF₃ provides a larger boost (Δlog P = +1.0–1.5). This enhances passive diffusion across biological membranes. For instance, in TRKA inhibitors, 3-fluorophenyl derivatives exhibit 2.5-fold greater cellular uptake than non-fluorinated analogs [9].
Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes. -OCF₃ is particularly resistant to enzymatic degradation due to its etheric oxygen and three fluorine atoms, which block hydroxylation pathways. In alpelisib, the -CF₃ group reduces hepatic clearance by 70% compared to methyl analogs [4] [8].
Bioisosterism and Conformational Control: The -CF₃ group serves as a sterically demanding bioisostere for -SCH₃ or -OCH₃, while -OCF₃ mimics -OCCl₃ or -SCF₃ with superior hydrolytic stability. Fluorine's gauche effect also preorganizes molecule conformation, as seen in GABAergic anesthetics like sevoflurane, where C-F bonds enforce optimal receptor-binding geometry [4].
Table 2: Comparative Effects of Fluorinated Substituents on Pharmacokinetic Parameters
| Substituent | Lipophilicity (Δlog P) | Metabolic Half-Life (t₁/₂, h) | Protein Binding (% Increase) | |
|---|---|---|---|---|
| -F | +0.17–0.25 | 1.5–2.0× longer | 10–15% | |
| -CF₃ | +0.88–1.10 | 3.0–4.5× longer | 20–30% | |
| -OCF₃ | +1.04–1.35 | >5× longer | 25–40% | [4] |
Quantum mechanical studies reveal that -OCF₃'s perpendicular orientation relative to aromatic rings creates a large hydrophobic contact surface, improving binding pocket occupancy in targets like kinase ATP sites [1]. This vectorial hydrophobicity differentiates it from linear alkyl groups, explaining its prevalence in CNS-active drugs requiring blood-brain barrier penetration.
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine (CAS 1361914-83-1; C₆H₄F₄N₂O) exemplifies modern fluorinated scaffold engineering. Its design leverages three strategic elements:
Table 3: Synthetic Strategies for 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine
| Method | Key Steps | Yield | Advantages | |
|---|---|---|---|---|
| Ru-Catalyzed C-H Activation | meta-Selective alkylation of 4-aminopyridine followed by Ag-mediated fluorodecarboxylation | 62% | Late-stage diversification; avoids PFAS precursors | [7] |
| Halogen Exchange | SNAr reaction of 5-chloro-3-fluoropyridin-4-amine with CsOCF₃ | 45% | Scalable; uses commercial intermediates | [3] |
| Directed Ortho Metalation | 4-Amino-directed fluorination of 5-(trifluoromethoxy)pyridine | 38% | Regioselective; no protecting groups | [9] |
This compound enables access to bioactive derivatives through two principal routes:
Table 4: Bioactive Derivatives and Their Therapeutic Targets
| Derivative Structure | Biological Target | Activity | Application | |
|---|---|---|---|---|
| 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | Proto-oncogene c-Kit | IC₅₀ = 18 nM | Gastrointestinal stromal tumors | [6] |
| Pyrazolo[3,4-b]pyridine-amine hybrid | Tropomyosin receptor kinase A (TRKA) | IC₅₀ = 56 nM | NTRK fusion-positive cancers | [9] |
| Diarylurea-furopyrimidine conjugate | VEGFR2/Tie-2 kinases | IC₅₀ < 3 nM | Antiangiogenic therapy | [5] |
The molecule's physicochemical profile (MW = 196.1 g/mol; PSA = 49.2 Ų; HBD = 1) aligns with Lipinski's rule criteria, facilitating oral bioavailability. Its trifluoromethoxy group avoids the metabolic lability of -OCH₃ analogs while maintaining similar steric bulk, demonstrating rational bioisosteric replacement [4] [8].
Concluding Remarks
3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine embodies the evolution of fluorinated pyridines from empirical additives to precision tools in drug design. Its synthesis leverages contemporary C-H functionalization and fluorodecarboxylation to circumvent traditional PFAS intermediates, reflecting synthetic advances since Banks' pioneering perfluoro-N-fluoropiperidine work [10]. As halogen-bonding interactions and conformational effects become increasingly predictable, this scaffold will accelerate the development of CNS penetrants, kinase inhibitors, and anti-infectives—validating fluorine's indispensable role in medicinal chemistry's future.
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2